Ferric stearate

描述

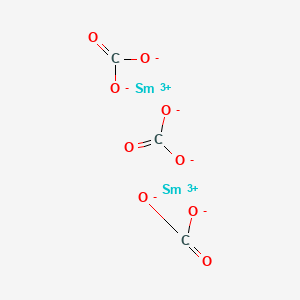

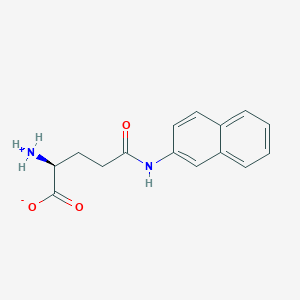

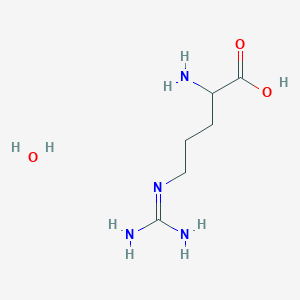

Ferric stearate, also known as iron(III) stearate, is a metal-organic compound formed by the reaction of iron and stearic acid. It is classified as a metallic soap, which is a metal derivative of a fatty acid. The chemical formula for this compound is C₅₄H₁₀₅FeO₆. This compound is typically an orange-red powder that is hygroscopic and insoluble in water but soluble in hot ethanol, toluene, chloroform, acetone, benzene, and turpentine .

作用机制

Target of Action

Ferric stearate, a metal-organic compound, is a salt of iron and stearic acid . It is classified as a metallic soap, i.e., a metal derivative of a fatty acid . The primary target of this compound is the iron transport and storage system within the body. Iron is an essential element for many metabolic pathways, such as oxygen transport, energy production, and erythropoiesis . This compound interacts with these systems, providing iron in a form that can be readily used or stored by the body .

Mode of Action

This compound interacts with its targets through a process of iron exchange. Once ferric or ferrous cation from intestinal enterocytes or reticuloendothelial macrophages is bound to circulating transferrin, iron-transferrin complex binds to the cell-surface transferrin receptor (TfR) 1, resulting in endocytosis and uptake of the metal cargo . This process allows the iron from this compound to be incorporated into the body’s iron stores and used in various biochemical processes .

Biochemical Pathways

This compound affects several biochemical pathways related to iron metabolism. It contributes to the regulation of cellular iron uptake and release . Ferritin, an intracellular protein that stores iron in a non-toxic and bioavailable form, plays a major role in tissue iron homeostasis . This compound can influence the secretion of ferritin, which is an important piece in the puzzle of tissue iron homeostasis .

Pharmacokinetics

Based on the pharmacokinetics of similar compounds like ferric carboxymaltose, we can infer that this compound would have similar properties . After administration, there would be a rapid, dose-dependent increase in total serum iron levels . The systemic exposure to iron would increase in a dose-proportional manner, with a long duration of action due to the slow loss of iron from the body .

Result of Action

The primary result of this compound’s action is an increase in the body’s iron stores. This can help to correct conditions such as iron deficiency anemia . Additionally, this compound has been used as a catalyst in organic synthesis, a reagent in analytical chemistry, and as a stabilizer in biochemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect the absorption and utilization of the iron in this compound. Additionally, factors such as pH and temperature can influence the stability and efficacy of this compound .

生化分析

Biochemical Properties

Ferric stearate is known to interact with various biomolecules. It is used as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as a stabilizer in biochemistry

Cellular Effects

It is known that this compound is very efficient in accelerating polyethylene (PE) degradation . This suggests that this compound could potentially influence cellular processes related to degradation and recycling of biomolecules.

Molecular Mechanism

It is known to promote the oxidative degradation of polyethylene, contributing significantly to the early behavior of photo-oxidative degradation

Temporal Effects in Laboratory Settings

This compound has been shown to reduce the stabilization efficiency of the phenolic antioxidant in the polymer, both in melt and solid states . This suggests that this compound may have temporal effects on biochemical reactions, potentially influencing the stability and degradation of certain compounds over time.

准备方法

Synthetic Routes and Reaction Conditions: Ferric stearate can be synthesized through several methods:

Reaction with Iron Oxide: Stearic acid is reacted with iron oxide to form this compound.

Reaction with Iron Chloride: Stearic acid is treated with iron chloride in the presence of a base such as DABCO (1,4-diazabicyclo[2.2.2]octane).

Industrial Production Methods: In industrial settings, this compound is often produced by reacting stearic acid with iron salts under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the compound. The product is then purified and dried to obtain the final orange-red powder.

化学反应分析

Ferric stearate undergoes various chemical reactions, including:

Oxidation: this compound can promote the oxidative degradation of polyethylene films, especially in the early stages of photo-oxidative degradation.

Thermal Oxidation: this compound can also affect the thermal oxidation process of paraffin, where it acts as a catalyst to accelerate the oxidation reaction.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include oxygen or air, and the reactions are typically carried out under elevated temperatures or UV light exposure.

Thermal Oxidation: Reactions are conducted under controlled heating conditions, often in the presence of other stabilizers or antioxidants.

Major Products Formed:

Oxidation of Polyethylene: The major products include lower molecular weight polyethylene fragments and various oxidation products.

Thermal Oxidation of Paraffin: The products include oxidized paraffin and other degradation products.

科学研究应用

Ferric stearate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in organic synthesis and as a reagent in analytical chemistry.

Medicine: While not directly used in medicine, this compound’s role in oxidative processes can be relevant in the study of oxidative stress and related biological mechanisms.

相似化合物的比较

Ferric stearate can be compared with other metal stearates, such as:

Ferrous Stearate: Unlike this compound, ferrous stearate contains iron in the +2 oxidation state and has different reactivity and stability properties.

Magnesium Stearate: Magnesium stearate is commonly used as a lubricant in pharmaceutical formulations and has different solubility and reactivity properties compared to this compound.

This compound is unique in its ability to promote oxidative degradation processes, particularly in polyethylene films, making it a valuable compound in the study of polymer degradation and stabilization .

属性

CAS 编号 |

5136-76-5 |

|---|---|

分子式 |

C36H72FeO4 |

分子量 |

624.8 g/mol |

IUPAC 名称 |

iron;octadecanoic acid |

InChI |

InChI=1S/2C18H36O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); |

InChI 键 |

FSBWYDDKIIJBBI-UHFFFAOYSA-N |

SMILES |

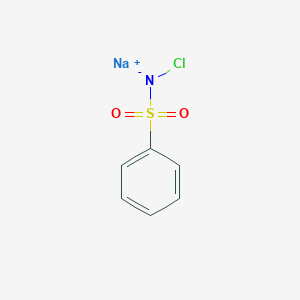

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Fe+3] |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Fe] |

相关CAS编号 |

2980-59-8 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of ferric stearate in the polymer industry?

A1: this compound is widely employed as a pro-degradant additive in polyolefin films, particularly polyethylene (PE) [, , , , , , ].

Q2: How does this compound affect the degradation of polyethylene?

A2: this compound accelerates the photo-oxidative degradation of PE upon exposure to UV radiation or heat [, , , , ]. This degradation occurs through chain scission, leading to a decrease in the molecular weight of the polymer and ultimately resulting in embrittlement and fragmentation of the plastic [, ].

Q3: Does the effectiveness of this compound as a pro-degradant vary among different polyolefins?

A3: Yes, research indicates that this compound is more effective in accelerating the photodegradation of polypropylene (PP) compared to polyethylene (PE) [, ].

Q4: Are there any studies exploring the combined effect of this compound and other additives on polymer degradation?

A4: Yes, studies have shown that combining this compound with lipophilic amines like stearyl amine or amino-POSS significantly enhances the thermal oxidation of polyethylene and polypropylene, even in the absence of light [].

Q5: Beyond its role as a pro-degradant, are there any other applications of this compound in materials science?

A5: Yes, this compound can be used as a template for the controlled growth of graphene nanostructures. The molecularly patterned this compound layers on dielectric substrates guide the growth of polypyrrole, a graphene precursor, leading to the formation of nanoribbons or nanoporous sheets [].

Q6: Can this compound be used to modify the surface properties of materials?

A6: Yes, immersing stainless steel meshes in a solution containing hydrochloric acid and stearic acid leads to the formation of a superhydrophobic surface. This surface modification is attributed to the deposition of this compound, which lowers the surface energy [].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is Fe[CH3(CH2)16COO]3, and its molecular weight is approximately 906.4 g/mol.

Q8: What spectroscopic techniques have been used to characterize this compound?

A8: Researchers have employed various techniques to study this compound, including:

- Diffuse Reflectance Spectroscopy (DRS): To investigate absorption intensities and understand its photocatalytic properties [, , ].

- Infrared Spectroscopy (IR): To identify functional groups and study changes in chemical structure during degradation processes [, , , ].

- Ultraviolet-Visible Spectroscopy (UV-Vis): To analyze absorption characteristics and evaluate photodegradation behavior [, , ].

- X-ray Photoelectron Spectroscopy (XPS): To determine elemental composition and chemical states in thin films [, ].

- Scanning Electron Microscopy (SEM): To examine surface morphology and changes induced by degradation [, , ].

- Conversion Electron Mössbauer Spectroscopy (CEMS): To study the chemical environment and oxidation state of iron in thin films [, ].

Q9: How does the structure of this compound contribute to its properties?

A9: this compound possesses a long hydrophobic tail (stearate) and a hydrophilic head (ferric ion). This amphiphilic nature enables it to form Langmuir-Blodgett (LB) films at the air-water interface, which can be transferred to solid substrates [, , , , , ]. The iron center plays a crucial role in its photocatalytic activity and ability to accelerate polymer degradation [, , , ].

Q10: Does this compound exhibit photocatalytic activity?

A10: Yes, this compound can act as a photocatalyst, facilitating the degradation of organic pollutants like methylene blue under sunlight irradiation [, , ].

Q11: How does the photocatalytic activity of this compound compare with other photocatalysts?

A11: While this compound exhibits photocatalytic activity, research suggests that its degradation efficiency might be lower than that of other photocatalysts like ferrocene or NiDBC [, ].

Q12: How does the addition of this compound to titanium dioxide (TiO2) affect its photocatalytic properties?

A12: Modifying TiO2 with this compound has been shown to enhance the photocatalytic degradation of methylene blue under visible light irradiation. The effect is dependent on the mass ratio of this compound to TiO2 [].

Q13: Can this compound be used as a co-catalyst to improve the photocatalytic efficiency of other materials?

A13: Yes, this compound has been incorporated into polystyrene alongside TiO2 nanoparticles. The addition of this compound improves the dispersion of TiO2 in the polymer matrix and enhances the photocatalytic degradation of polystyrene under UV irradiation [].

Q14: What factors influence the stability of this compound?

A14: The stability of this compound is affected by factors like temperature, pH, and the presence of other chemicals. For instance, heating this compound multilayers leads to the thermodesorption of the organic part, leaving behind iron oxide [].

Q15: How does the presence of alkali ions affect this compound layers?

A15: The presence of alkali ions during the preparation of this compound Langmuir-Blodgett films can lead to the replacement of iron ions, potentially impacting the film's properties [].

Q16: Does the use of this compound in degradable plastics raise any environmental concerns?

A16: While this compound promotes the degradation of plastics, the potential environmental impact of its degradation products requires further investigation. It is crucial to ensure that the degradation products do not pose a threat to ecosystems [, ].

Q17: What are the potential benefits of using this compound in degradable plastics?

A17: Incorporating this compound into plastics could help address the issue of plastic pollution by accelerating their degradation in the environment [, , ]. This could potentially reduce plastic accumulation in landfills and ecosystems.

Q18: Are there any ongoing studies exploring the potential of this compound in drug delivery systems?

A18: While this compound's applications currently focus on material science and catalysis, its biocompatibility and ability to form stable LB films warrant investigation for potential use in drug delivery systems. Further research is needed to explore its interaction with biological systems and evaluate its suitability for such applications.

Q19: Has computational chemistry been employed to study this compound?

A19: Density functional theory (DFT) calculations have been used to investigate the bond dissociation energies of C-H bonds in the ligand of this compound []. These calculations revealed that the C-H bonds in the this compound ligand are weaker than those in the polyethylene matrix, suggesting that this compound can readily generate radicals upon UV exposure, initiating the degradation process.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![sodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] hydrogen phosphate](/img/structure/B7821444.png)

![(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B7821468.png)